molecular formula C20H16 B13737296 Benz(a)anthracene, 7,11-dimethyl- CAS No. 35187-28-1

Benz(a)anthracene, 7,11-dimethyl-

Cat. No.: B13737296
CAS No.: 35187-28-1
M. Wt: 256.3 g/mol
InChI Key: CDDPPWIZRARCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(a)anthracene, 7,11-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 7th and 11th positions of the benz(a)anthracene structure. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracene, 7,11-dimethyl- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C .

Industrial Production Methods

Industrial production of benz(a)anthracene, 7,11-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 7,11-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benz(a)anthracene, 7,11-dimethyl- has several applications in scientific research:

Mechanism of Action

The carcinogenic effects of benz(a)anthracene, 7,11-dimethyl- are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer. The molecular targets include various enzymes involved in the metabolic activation process, such as cytochrome P450 .

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene
  • 7,12-Dimethylbenz(a)anthracene
  • 9,10-Dimethylbenz(a)anthracene

Uniqueness

Benz(a)anthracene, 7,11-dimethyl- is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to other dimethyl derivatives, it may exhibit different carcinogenic potency and metabolic pathways .

Properties

CAS No.

35187-28-1

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

7,11-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-6-5-9-16-14(2)17-11-10-15-7-3-4-8-18(15)20(17)12-19(13)16/h3-12H,1-2H3

InChI Key

CDDPPWIZRARCKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=C(C2=CC=C1)C)C=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.